Pyridyl disulfide ethyl methacrylate Pyridyl disulfide ethyl methacrylate Pyridyl disulfide ethyl methacrylate is a methacylate-based monomer used in the synthesis of poly(pyridyl disulfide ethyl methacrylate) [p(PDSMA)] and other copolymers. p(PDSMA) contains a pendant, protected thiol that can be used for post-polymerization functionalization via thiol-disulfide exchange reactions. Additionally, reaction progress can be typically monitored by absorption spectroscopy as the spectroscopic signature of the released 2-pyridinethione (λ max = 375 nm) is distinctly different from the pyridyl disulfide functionality (λ max = 280 nm) in the polymer. Due to their versatility, these materials have been used in a wide variety of biomedical applications such as the synthesis of polymer-biomolecule conjugates and drug delivery applications.

Brand Name: Vulcanchem
CAS No.: 910128-59-5
VCID: VC7853121
InChI: InChI=1S/C11H13NO2S2/c1-9(2)11(13)14-7-8-15-16-10-5-3-4-6-12-10/h3-6H,1,7-8H2,2H3
SMILES: CC(=C)C(=O)OCCSSC1=CC=CC=N1
Molecular Formula: C11H13NO2S2
Molecular Weight: 255.4 g/mol

Pyridyl disulfide ethyl methacrylate

CAS No.: 910128-59-5

Cat. No.: VC7853121

Molecular Formula: C11H13NO2S2

Molecular Weight: 255.4 g/mol

* For research use only. Not for human or veterinary use.

Pyridyl disulfide ethyl methacrylate - 910128-59-5

Specification

CAS No. 910128-59-5
Molecular Formula C11H13NO2S2
Molecular Weight 255.4 g/mol
IUPAC Name 2-(pyridin-2-yldisulfanyl)ethyl 2-methylprop-2-enoate
Standard InChI InChI=1S/C11H13NO2S2/c1-9(2)11(13)14-7-8-15-16-10-5-3-4-6-12-10/h3-6H,1,7-8H2,2H3
Standard InChI Key SNURDPBGDLYVRE-UHFFFAOYSA-N
SMILES CC(=C)C(=O)OCCSSC1=CC=CC=N1
Canonical SMILES CC(=C)C(=O)OCCSSC1=CC=CC=N1

Introduction

Synthesis and Characterization

Atom Transfer Radical Polymerization (ATRP)

PDSEMA is synthesized via atom transfer radical polymerization (ATRP), a method renowned for its control over molecular weight and polymer architecture. A representative protocol involves:

  • Initiator: A pyridyl disulfide-functionalized ATRP initiator.

  • Catalyst System: Cu(I)/Cu(II) with 2,2’-bipyridine as a ligand.

  • Solvent: Methanol-water mixtures to balance monomer solubility and reaction kinetics .

Key Data:

ParameterValueMethod
Number-average Mn13.0 kDa¹H NMR
Polydispersity Index (Ð)1.12Gel Permeation Chromatography (GPC)
Conversion Rate>90% in <5 minutes (DMSO)Kinetic Studies

Polymerizations in dimethyl sulfoxide (DMSO) achieved rapid conversions but faced challenges in controllability. Methanol-based systems reduced reaction rates but introduced turbidity at ~60% conversion, attributed to polymer precipitation .

End-Group Functionalization

The pyridyl disulfide end-group enables post-polymerization modifications. For example, conjugation to thiol-containing biomolecules like siRNA achieves >97% efficiency, as validated by polyacrylamide gel electrophoresis (PAGE) .

Chemical Properties and Reactivity

Thiol-Disulfide Exchange

The pyridyl disulfide group reacts with thiols (e.g., cysteine residues, glutathione) via dynamic exchange, forming new disulfide linkages. This reaction is pH- and concentration-dependent, with optimal rates observed at physiological pH (7.4) .

Mechanism:
PDSEMA-S-S-Py + R-SHPDSEMA-SH + R-S-S-Py\text{PDSEMA-S-S-Py + R-SH} \rightarrow \text{PDSEMA-SH + R-S-S-Py}
The released pyridine-2-thione (λ = 343 nm) serves as a spectroscopic marker for reaction progress .

Redox-Responsive Behavior

In reducing environments (e.g., intracellular glutathione concentrations of 2–10 mM), PDSEMA-based polymers undergo disulfide cleavage, facilitating targeted payload release:

Reducing AgentConcentrationCleavage Time
DTT10 mM2 hours
Glutathione5 mM24 hours

This property is exploited in tumor-targeted therapies, where the tumor microenvironment’s redox potential triggers drug release .

Applications in Biomedical Engineering

Drug Delivery Systems

PDSEMA-based copolymers form nanogels or micelles that encapsulate hydrophobic drugs. For instance:

  • Doxorubicin Load Capacity: Up to 15 wt% achieved via hydrophobic interactions.

  • Release Profile: <10% leakage at pH 7.4; >80% release under 10 mM glutathione .

siRNA Conjugation

PDSEMA’s disulfide group enables covalent attachment to siRNA, enhancing cellular uptake and endosomal escape. In HeLa cells, PDSEMA-siRNA conjugates demonstrated:

  • Cellular Uptake: >90% efficiency via clathrin-mediated endocytosis.

  • Gene Silencing: 70% reduction in target mRNA levels .

Conjugation Workflow:

  • Polymer Synthesis: ATRP with PDSEMA and glycopolymer monomers.

  • siRNA Thiolation: Introduce free thiols via Traut’s reagent.

  • Conjugation: Incubate thiolated siRNA with PDSEMA polymer (1:1 molar ratio, 4 hours, 25°C) .

Surface Patterning

Microcontact printing of PDSEMA polymers on gold surfaces creates bioactive patterns for biosensors. The disulfide-gold affinity drives self-assembly, enabling spatially controlled biomolecule immobilization .

Comparative Analysis with Similar Monomers

MonomerReactivityApplicationsLimitations
PDSEMAHighDrug delivery, siRNASteric hindrance
Disulfide diacrylateModerateHydrogelsSlow degradation
Pyridyl disulfide acrylateHighSurface coatingsLimited solubility

PDSEMA’s balance of reactivity and controllability positions it as a preferred choice for redox-responsive systems .

Future Perspectives

  • Dual-Responsive Systems: Integrate PDSEMA with pH- or temperature-sensitive monomers for multi-stimuli responsiveness.

  • Clinical Translation: Scale-up ATRP processes under GMP standards for preclinical trials.

  • Advanced Characterization: Develop in situ NMR techniques to monitor disulfide exchange kinetics in real time.

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